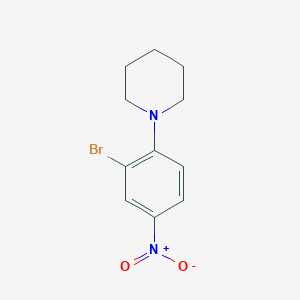

1-(2-Bromo-4-nitrophenyl)piperidine

Description

Significance of Piperidine (B6355638) Scaffolds in Organic Synthesis

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a cornerstone in the world of organic chemistry. nih.gov This structural unit is not merely a synthetic curiosity but is a prevalent feature in a multitude of natural products and pharmacologically active molecules. nih.gov Piperidine-containing compounds are integral to the creation of a wide array of pharmaceuticals, demonstrating the versatility of this scaffold. nih.gov The development of efficient and cost-effective methods for synthesizing substituted piperidines remains a significant objective in modern organic chemistry. nih.gov

The synthesis of piperidine derivatives can be broadly categorized into several approaches, including the hydrogenation or reduction of pyridine (B92270) precursors, cyclization of dienes, and intramolecular ring-closing reactions. google.com Hydrogenation of pyridines is a fundamental method, though it often requires transition metal catalysts and can involve harsh reaction conditions. google.com To address the need for specific isomers, which is crucial in pharmaceutical applications, stereoselective synthesis methods are of paramount importance. google.com Modern strategies often combine hydrogenation with functionalization in one-pot processes to enhance efficiency. nih.gov Intramolecular cyclization, such as the aza-Michael reaction, offers a direct route to constructing the piperidine ring from acyclic precursors. google.com

Contextualization of N-Arylpiperidines in Advanced Chemical Research

Within the broader family of piperidine derivatives, N-arylpiperidines represent a particularly important class of compounds. The direct attachment of an aromatic ring to the piperidine nitrogen atom creates a privileged scaffold that is frequently encountered in medicinal chemistry. This structural motif is a key component in drugs targeting the central nervous system, including antipsychotic and antidepressant agents. The synthesis of N-arylpiperidines is an active area of research, with methods such as nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions being commonly employed. commonorganicchemistry.com

Recent advancements have focused on developing more general and versatile synthetic routes to access diverse libraries of N-arylpiperidines for structure-activity relationship (SAR) studies in drug discovery. For instance, strategies involving the ring-opening of pyridinium (B92312) salts to form Zincke imine intermediates, followed by ring-closure, have been developed to provide broad access to N-(hetero)arylpyridinium salts which can then be converted to a multitude of piperidine derivatives.

Scope and Research Focus on 1-(2-Bromo-4-nitrophenyl)piperidine

This compound is a specific N-arylpiperidine that, while not extensively studied in dedicated research programs, holds significant potential as a versatile chemical intermediate. Its availability from commercial suppliers indicates its utility in research and development.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1260658-32-9 |

| Molecular Formula | C₁₁H₁₃BrN₂O₂ |

| Molecular Weight | 285.14 g/mol |

The structure of this compound is characterized by a piperidine ring attached to a phenyl group that is substituted with both a bromine atom and a nitro group. These functional groups are positioned ortho and para to the piperidine substituent, respectively. This specific arrangement of functional groups makes it a valuable building block for further chemical transformations.

The presence of the nitro group strongly deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution, potentially allowing for the displacement of the bromine atom. However, the bromine atom itself is a key functional handle for a variety of metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. These reactions would allow for the introduction of a wide range of substituents at the 2-position of the phenyl ring.

Furthermore, the nitro group can be readily reduced to an amino group. This transformation opens up another avenue for diversification, as the resulting aniline (B41778) derivative can undergo a host of reactions, including diazotization, acylation, and the formation of new heterocyclic rings. The synthesis of related compounds, such as 1-(4-nitrophenyl)-2-piperidinone from p-nitroaniline, has been documented in patent literature for the preparation of pharmaceutical intermediates like those for apixaban. googleapis.com This highlights the potential of nitrophenylpiperidine structures in medicinal chemistry.

While specific research on the biological activity of this compound is not widely published, the N-arylpiperidine scaffold is a known pharmacophore. For example, derivatives of 4-(2-aminoethyl)piperidine have been synthesized and evaluated as σ₁ receptor ligands with antiproliferative properties. googleapis.com The biological activities of various nitrophenyl derivatives are also a subject of interest, with studies on the free radical scavenging and thrombolytic activities of nitronyl nitroxide-containing peptides. The synthetic accessibility and the potential for diverse functionalization make this compound a compound of interest for the exploration of new chemical space in drug discovery and materials science.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-(2-bromo-4-nitrophenyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrN2O2/c12-10-8-9(14(15)16)4-5-11(10)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEYSGHFJTVXAFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Kinetics of 1 2 Bromo 4 Nitrophenyl Piperidine Transformations

Mechanistic Investigations of N-C(aryl) Bond Formation

The principal route for the synthesis of 1-(2-Bromo-4-nitrophenyl)piperidine involves a nucleophilic aromatic substitution (SNAr) mechanism. The likely precursor for this synthesis is 1,2-dibromo-4-nitrobenzene (B1583194). In this precursor, the bromine atom at the C1 position is situated para to the strongly electron-withdrawing nitro group. This para-relationship is crucial as the nitro group provides powerful activation for nucleophilic attack by delocalizing the negative charge of the intermediate through its resonance effect.

The reaction proceeds when piperidine (B6355638), acting as the nucleophile, attacks the electron-deficient C1 carbon. This rate-determining step leads to the formation of a resonance-stabilized anionic σ-complex, known as a Meisenheimer complex. The negative charge in this intermediate is delocalized across the aromatic ring and, most importantly, onto the oxygen atoms of the nitro group. This stabilization significantly lowers the activation energy for the reaction. In the final, rapid step, the bromide ion is eliminated from the C1 position, restoring the aromaticity of the ring and yielding the final product, this compound. The bromine at the C2 position remains, as it is meta to the nitro group and thus not activated towards substitution echemi.comstackexchange.com.

The general reaction can be summarized as: 1,2-dibromo-4-nitrobenzene + Piperidine → this compound + HBr

This selective substitution is a classic example of how substituent positioning dictates the outcome of SNAr reactions on polysubstituted aromatic rings echemi.comquora.comquora.com.

Reactivity of the Bromo Substituent

The bromine atom on the this compound ring is a key site for further functionalization, primarily through palladium-catalyzed cross-coupling reactions. Its displacement via another nucleophilic substitution, however, is mechanistically disfavored.

The carbon-bromine bond in this compound can be effectively utilized to form new carbon-carbon bonds through well-established palladium-catalyzed reactions such as the Suzuki and Heck couplings.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. The catalytic cycle generally proceeds through three fundamental steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of this compound, forming a Pd(II) intermediate.

Transmetalation: The organoboron reagent, activated by the base, transfers its organic group to the palladium center, displacing the bromide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

For a substrate like this compound, the choice of catalyst and conditions is critical to ensure good yields and prevent side reactions. The presence of both electron-donating (piperidino) and electron-withdrawing (nitro) groups can influence catalyst activity arkat-usa.orgmdpi.com.

Heck-Mizoroki Reaction: This reaction couples the aryl bromide with an alkene. The catalytic cycle shares the initial oxidative addition step with the Suzuki reaction. This is followed by migratory insertion of the alkene into the Pd-C bond and subsequent β-hydride elimination to release the final product and a palladium-hydride species. A base is then required to regenerate the Pd(0) catalyst organic-chemistry.orgwikipedia.orgnih.gov.

The table below summarizes typical conditions used for these coupling reactions on related substituted aryl bromides.

| Reaction | Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Ref |

| Suzuki | |||||||

| 4-Bromoacetophenone + Phenylboronic acid | Pd-complex 7 (0.5) | N/A | KOH | Water | 100 | 94 | arkat-usa.org |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine + Phenylboronic acid | Pd(PPh₃)₄ (5) | PPh₃ | K₃PO₄ | 1,4-Dioxane | 80 | 60 | mdpi.com |

| Heck | |||||||

| 4-Bromoacetophenone + Styrene | Pd(OAc)₂ (1) | P(o-tol)₃ | NEt₃ | DMF | 100 | >95 | wikipedia.org |

| 1-bromo-4-phenoxybenzene + Styrene | [(P(NC₅H₁₀)₃)₂Pd(Cl)₂] (0.01) | P(NC₅H₁₀)₃ | K₂CO₃ | NMP | 100 | 99 | researchgate.net |

This table presents data for structurally related compounds to illustrate typical reaction conditions.

Unlike the bromine atom displaced during the synthesis of the title compound, the remaining bromine at the C2 position is highly resistant to nucleophilic displacement. This lack of reactivity is a direct consequence of its position relative to the nitro group. The bromine is located meta to the nitro substituent. In SNAr mechanisms, activation requires the strong resonance and inductive withdrawal of an activating group from the ortho or para position to stabilize the Meisenheimer intermediate echemi.com. As the meta position does not participate in the resonance delocalization of the negative charge with the nitro group, the C-Br bond is not sufficiently activated for nucleophilic attack under standard conditions stackexchange.com. Therefore, attempts to displace this bromine with common nucleophiles are generally unsuccessful.

Reactivity of the Nitro Group

The reduction of the nitro group in this compound to a primary amine (forming 3-bromo-4-(piperidin-1-yl)aniline) is a common and synthetically useful transformation. A critical consideration for this reaction is chemoselectivity—the reduction of the nitro group without affecting the carbon-bromine bond (hydrodebromination).

Several methods can achieve this selective reduction:

Catalytic Hydrogenation: While palladium on carbon (Pd/C) is a common hydrogenation catalyst, it can also catalyze the cleavage of C-Br bonds. Raney Nickel is often a superior choice for substrates containing aryl bromides as it is less prone to causing dehalogenation wikipedia.org.

Metal/Acid Systems: Reagents such as tin(II) chloride (SnCl₂) in concentrated hydrochloric acid (HCl), or iron (Fe) powder in acetic acid, are classic and effective methods for selectively reducing aromatic nitro groups in the presence of halides davidpublisher.com.

Other Reagents: Sodium borohydride (B1222165) (NaBH₄), typically unreactive towards nitro groups, can become an effective reducing agent when used in combination with transition metal complexes like Ni(PPh₃)₄ jsynthchem.com. Other modern methods employ reagents like organosilanes with specialized catalysts nih.gov.

The reduction can also be controlled to yield intermediates such as hydroxylamines or azo compounds depending on the reagent and conditions used wikipedia.org.

| Reagent System | Product | Comments | Ref |

| H₂ / Raney Nickel | Amine | Good chemoselectivity, avoids dehalogenation. | wikipedia.org |

| SnCl₂ / HCl | Amine | Classic, reliable method for selective reduction. | davidpublisher.com |

| Fe / Acetic Acid | Amine | Mild and selective conditions. | davidpublisher.com |

| NaBH₄ / Ni(PPh₃)₄ | Amine | Enhanced reactivity of NaBH₄ with a catalyst. | jsynthchem.com |

| Zn / NH₄Cl | Hydroxylamine (B1172632) | Milder reduction stops at the hydroxylamine stage. | wikipedia.org |

The reactivity of the two remaining C-H bonds on the aromatic ring (at positions C3 and C5) towards electrophilic aromatic substitution (EAS) is governed by the combined directing effects of the three substituents.

Nitro Group (-NO₂): A powerful deactivating group (-I, -M effect) and a strong meta-director quora.comyoutube.com.

Piperidino Group (-NC₅H₁₀): A powerful activating group (+M > -I effect) and a strong ortho, para-director.

Bromo Group (-Br): A deactivating group (-I > +M effect) but an ortho, para-director.

The interplay of these effects creates a complex reactivity map:

Position C5: This position is ortho to the activating piperidino group but meta to both the deactivating bromo and nitro groups.

Position C3: This position is ortho to the deactivating bromo group, meta to the activating piperidino group, and ortho to the deactivating nitro group.

Conformational Dynamics and Their Impact on Reactivity

No studies on the conformational analysis of this compound were found. Research in this area would typically involve computational modeling or experimental techniques like NMR spectroscopy to determine the preferred spatial arrangement of the piperidine and nitrophenyl rings and how this conformation influences its reaction pathways.

Kinetic Studies of Specific Reactions Involving the Compound

There is no available kinetic data, such as rate constants or activation energies, for any specific chemical transformation of this compound. Such studies are fundamental to understanding the speed and mechanism of its reactions.

Advanced Spectroscopic Characterization and Structural Elucidation of 1 2 Bromo 4 Nitrophenyl Piperidine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the structural determination of organic molecules, offering deep insights into the connectivity, chemical environment, and spatial arrangement of atoms.

High-Resolution 1D NMR (¹H, ¹³C) for Connectivity

The ¹H and ¹³C NMR spectra provide the fundamental framework for establishing the molecular connectivity of 1-(2-Bromo-4-nitrophenyl)piperidine.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to exhibit distinct signals for the aromatic and piperidine (B6355638) protons. The aromatic region would feature an AXM spin system. The proton ortho to the nitro group (H-3) is expected to be the most deshielded due to the strong electron-withdrawing nature of the nitro group, appearing as a doublet. The proton ortho to the bromine atom (H-6) would likely appear as a doublet, while the proton meta to both substituents (H-5) would present as a doublet of doublets.

The piperidine protons would show more complex signal patterns due to conformational dynamics. The axial and equatorial protons on the same carbon are diastereotopic and thus chemically non-equivalent, leading to distinct signals and geminal coupling. The protons on the carbons adjacent to the nitrogen (α-protons) are expected to be deshielded compared to the other piperidine protons (β- and γ-protons).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display signals for each unique carbon atom in the molecule. The aromatic carbons will appear in the downfield region (typically 110-160 ppm). The carbon bearing the nitro group (C-4) and the carbon attached to the nitrogen (C-1) are expected to be significantly deshielded. Conversely, the carbon bearing the bromine atom (C-2) will also show a downfield shift. The piperidine carbons will resonate in the upfield region, with the α-carbons appearing more downfield than the β- and γ-carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-3 | 8.2 - 8.4 (d) | - |

| H-5 | 7.8 - 8.0 (dd) | - |

| H-6 | 7.4 - 7.6 (d) | - |

| α-H (axial) | 2.8 - 3.0 | - |

| α-H (equatorial) | 3.2 - 3.4 | - |

| β, γ-H (axial) | 1.5 - 1.7 | - |

| β, γ-H (equatorial) | 1.7 - 1.9 | - |

| C-1 | - | ~150 |

| C-2 | - | ~115 |

| C-3 | - | ~125 |

| C-4 | - | ~145 |

| C-5 | - | ~128 |

| C-6 | - | ~120 |

| α-C | - | ~52 |

| β-C | - | ~26 |

| γ-C | - | ~24 |

Note: The chemical shifts are predicted based on data from structurally similar compounds and general NMR principles. 'd' denotes a doublet and 'dd' denotes a doublet of doublets.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Through-Bond and Through-Space Correlations

Two-dimensional NMR experiments are indispensable for unambiguously assigning the ¹H and ¹³C signals and elucidating the complete molecular structure.

COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling networks. Cross-peaks would be observed between H-5 and H-6, and between H-5 and H-3 in the aromatic region. Within the piperidine ring, COSY would show correlations between adjacent protons (α-H with β-H, β-H with γ-H), helping to trace the proton connectivity throughout the ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded ¹H and ¹³C atoms. This would allow for the direct assignment of each carbon signal based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between ¹H and ¹³C atoms. Key correlations would be expected between the α-protons of the piperidine ring and the aromatic C-1 and C-2 carbons, confirming the attachment of the piperidine ring to the phenyl group. Correlations from H-3 to C-1, C-5, and C-4, and from H-6 to C-2 and C-4 would further solidify the aromatic assignments.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is crucial for determining through-space proximity of protons. For this compound, NOESY could reveal correlations between the α-protons of the piperidine ring and the H-6 proton of the phenyl ring, providing information about the preferred rotational conformation around the C-N bond.

Advanced NMR for Stereochemical and Conformational Analysis

The piperidine ring in this compound is expected to exist predominantly in a chair conformation to minimize steric strain. The orientation of the 2-bromo-4-nitrophenyl group (axial vs. equatorial) on the piperidine nitrogen is a key conformational question. The analysis of proton-proton coupling constants (³JHH) from the high-resolution ¹H NMR spectrum can provide insights into the dihedral angles and thus the ring conformation. For example, large trans-diaxial couplings (³Jaa ≈ 10-13 Hz) and smaller axial-equatorial (³Jae ≈ 2-5 Hz) and equatorial-equatorial (³Jee ≈ 2-5 Hz) couplings are characteristic of a chair conformation.

Furthermore, variable temperature NMR studies could be employed to investigate the energetics of the chair-chair interconversion and the rotation around the C-N bond, providing a more complete picture of the molecule's dynamic behavior in solution.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides a complementary method for structural characterization by identifying the functional groups and providing a unique "fingerprint" of the molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the nitro group, the aromatic ring, and the piperidine moiety.

Nitro Group (NO₂): Strong asymmetric and symmetric stretching vibrations are anticipated around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively.

Aromatic C-H Stretching: Weak to medium bands are expected above 3000 cm⁻¹.

Aliphatic C-H Stretching: Medium to strong bands from the piperidine ring should appear in the 2800-3000 cm⁻¹ region.

C=C Aromatic Stretching: Several bands of variable intensity are expected in the 1450-1600 cm⁻¹ region.

C-N Stretching: The stretching vibration of the aryl-N bond is expected in the 1250-1350 cm⁻¹ region.

C-Br Stretching: A band in the far-infrared region, typically around 500-650 cm⁻¹, would be indicative of the C-Br bond.

Raman Spectroscopy for Vibrational Fingerprints

Raman spectroscopy often provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations.

Nitro Group (NO₂): The symmetric stretching vibration of the nitro group is usually strong in the Raman spectrum, appearing around 1340-1380 cm⁻¹.

Aromatic Ring Vibrations: The breathing mode of the substituted benzene (B151609) ring is typically a strong and sharp band in the Raman spectrum.

C-Br Stretching: The C-Br stretching vibration is also expected to be Raman active.

The combination of FT-IR and Raman spectra provides a comprehensive vibrational fingerprint of this compound, allowing for its unambiguous identification.

Table 2: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| NO₂ | Asymmetric Stretch | 1520-1560 (Strong) | Weak |

| NO₂ | Symmetric Stretch | 1340-1380 (Strong) | Strong |

| Aromatic C-H | Stretch | >3000 (Weak-Medium) | Medium |

| Aliphatic C-H | Stretch | 2800-3000 (Medium-Strong) | Medium-Strong |

| Aromatic C=C | Stretch | 1450-1600 (Variable) | Medium-Strong |

| Aryl-N | Stretch | 1250-1350 (Medium) | Medium |

| C-Br | Stretch | 500-650 (Medium) | Medium |

Note: The predicted frequencies are based on characteristic group frequencies from the literature.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns. For this compound, with the molecular formula C₁₁H₁₃BrN₂O₂, the theoretical molecular weight is approximately 285.14 g/mol . chemicalbook.comchemicalbook.com

High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition. For instance, a related compound, 1-(2,5-dimethoxy-4-nitrophenyl)piperidine, was characterized by HRMS, which confirmed its calculated mass with a precision of better than 5 ppm. mdpi.comresearchgate.net

Electron Ionization (EI) is a common MS technique that would likely cause extensive fragmentation of this compound. The fragmentation pattern would be dictated by the weakest bonds and the stability of the resulting fragments. Key fragmentation pathways would likely involve:

Cleavage of the C-N bond connecting the piperidine ring and the nitrophenyl group.

Loss of the nitro group (NO₂).

Loss of the bromine atom.

Fragmentation of the piperidine ring itself.

Softer ionization techniques, such as Electrospray Ionization (ESI) or Atmospheric Solids Analysis Probe (ASAP), can provide information about the molecular ion. mdpi.comnih.gov Predicted collision cross-section (CCS) values, which are important for ion mobility-mass spectrometry, have been calculated for various adducts of the isomeric compound 1-(4-bromo-2-nitrophenyl)piperidine (B1295410). uni.lu These calculations provide theoretical data for identifying the compound in complex mixtures.

Table 1: Predicted Mass Spectrometry Data for 1-(4-bromo-2-nitrophenyl)piperidine Isomer

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 285.02333 | 157.0 |

| [M+Na]⁺ | 307.00527 | 165.1 |

| [M-H]⁻ | 283.00877 | 164.2 |

| [M+NH₄]⁺ | 302.04987 | 174.1 |

| [M+K]⁺ | 322.97921 | 150.4 |

Data sourced from PubChemLite, predicted using CCSbase. uni.lu

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific single-crystal X-ray structure determination for this compound is not available in the surveyed literature, analysis of closely related compounds provides significant insight into its expected solid-state conformation.

Studies on similar structures, such as N-aryl substituted pyrazolines and piperazines, reveal common structural motifs. nih.govacs.orguned.es For example, the crystal structure of 1-benzoyl-4-(4-nitrophenyl)piperazine (B4964941) shows that the central piperazine (B1678402) ring adopts a chair conformation. nih.gov It is highly probable that the piperidine ring in this compound would also exhibit a stable chair conformation.

The relative orientation of the phenyl and piperidine rings is a key structural feature. In related nitro-substituted aromatic compounds, the nitro group tends to be nearly coplanar with the benzene ring to which it is attached. nih.govnih.gov However, significant torsion is expected around the C-N bond connecting the two ring systems due to steric hindrance from the ortho-bromo substituent. In the crystal structure of 4-bromo-4'-nitrodiphenyl, the two phenyl rings are twisted relative to each other by 35°. bath.ac.uk A similar twist would be anticipated for this compound.

Table 2: Crystallographic Data for a Related Nitrophenyl Compound

| Parameter | 1-Benzoyl-4-(4-nitrophenyl)piperazine (Molecule A) |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| Conformation | Piperazine ring in chair conformation |

| Dihedral Angle (Nitro Group) | 4.4 (2)° (relative to benzene ring) |

| Dihedral Angle (Phenyl/Nitrobenzene rings) | 51.52 (6)° |

Data sourced from a study on piperazine derivatives. nih.gov

Other Spectroscopic and Diffraction Techniques for Material Characterization

Beyond mass spectrometry and single-crystal X-ray crystallography, other techniques are crucial for the comprehensive characterization of this compound.

Powder X-ray Diffraction (PXRD) is a powerful technique for characterizing the bulk crystalline nature of a material. It is particularly useful for phase identification and assessing material purity. For instance, PXRD data for 1-(4-Nitrophenyl)-2-piperidinone, a related lactam, were used to determine its unit-cell parameters and space group (P2₁/n). researchgate.net A PXRD analysis of this compound would yield a unique diffraction pattern serving as a fingerprint for its crystalline form.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) is indispensable for confirming the molecular structure in solution.

¹H NMR would show distinct signals for the protons on the piperidine ring and the aromatic protons. The chemical shifts and coupling patterns of the aromatic protons would confirm the 1,2,4-substitution pattern on the benzene ring.

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

N-O stretching of the nitro group (typically strong bands around 1520 cm⁻¹ and 1340 cm⁻¹).

C-N stretching of the aromatic amine.

C-H stretching and bending of the aromatic and aliphatic components.

C-Br stretching, which typically appears in the fingerprint region.

These techniques, when used in concert, provide a detailed and robust characterization of the molecular and material properties of this compound.

Computational Chemistry and Theoretical Studies of 1 2 Bromo 4 Nitrophenyl Piperidine

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, providing a lens through which the electronic structure and geometry of molecules can be meticulously examined. For a molecule such as 1-(2-Bromo-4-nitrophenyl)piperidine, these methods are invaluable in elucidating the interplay of its distinct chemical moieties: the piperidine (B6355638) ring, the nitrophenyl group, and the bromine substituent.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) has emerged as a powerful and versatile computational tool for the study of medium to large-sized molecules, offering a balance between accuracy and computational cost. DFT calculations are instrumental in determining the optimized molecular geometry of this compound, which is crucial for understanding its steric and electronic properties.

The geometry optimization of this molecule would likely be performed using a functional such as B3LYP, which has been shown to provide reliable results for a wide range of organic compounds. unpatti.ac.idnih.gov The choice of basis set, for instance, 6-311++G(d,p), allows for a detailed description of the electron distribution, including polarization and diffuse functions, which are important for accurately modeling the effects of the nitro group and the bromine atom. nih.govnih.gov

The presence of the electron-withdrawing nitro group and the bromine atom influences the bond lengths and angles within the benzene (B151609) ring. unpatti.ac.id For instance, the C-N bond of the nitro group and the C-Br bond are expected to affect the aromatic system's electronic density, leading to slight distortions from a perfect hexagonal geometry.

Table 1: Predicted Optimized Geometrical Parameters for this compound based on DFT Calculations on Similar Structures

| Parameter | Predicted Value |

| C-N (piperidine-phenyl) bond length | ~1.40 Å |

| C-Br bond length | ~1.90 Å |

| C-N (nitro group) bond length | ~1.48 Å |

| Dihedral angle (phenyl ring - piperidine N-plane) | Non-zero due to steric hindrance |

| Piperidine ring conformation | Chair |

Note: These are predicted values based on calculations on structurally related molecules and are intended to be representative.

Ab Initio Methods for High-Level Electronic Structure Analysis

For a more rigorous, albeit computationally intensive, analysis of the electronic structure, ab initio methods can be employed. Methods such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)) provide a higher level of theory and can be used to benchmark the results obtained from DFT. nih.govnih.govresearchgate.netosi.lv

These high-level calculations are particularly useful for accurately determining the molecule's energy and for studying phenomena where electron correlation plays a crucial role. For this compound, ab initio methods could provide a more refined understanding of the electronic interactions between the piperidine ring's lone pair of electrons, the aromatic π-system, and the electron-withdrawing substituents. researchgate.netosi.lv The results of such calculations can offer a deeper understanding of the molecule's stability and electronic transitions.

Molecular Orbital Analysis

The concept of molecular orbitals (MOs) is central to understanding chemical bonding and reactivity. The analysis of the frontier molecular orbitals, in particular, provides a qualitative and often quantitative picture of how a molecule will interact with other chemical species.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characterization

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that relates to the molecule's kinetic stability and chemical reactivity. rhhz.net

For this compound, the HOMO is expected to be predominantly localized on the electron-rich piperidine ring and the nitrogen atom, which possesses a lone pair of electrons. The electron-donating nature of the piperidine moiety contributes significantly to the energy of the HOMO.

Conversely, the LUMO is anticipated to be centered on the electron-deficient nitrophenyl ring. The strong electron-withdrawing character of the nitro group, coupled with the inductive effect of the bromine atom, significantly lowers the energy of the LUMO, making the aromatic ring susceptible to nucleophilic attack. doi.orgnih.gov

The HOMO-LUMO gap for this molecule is predicted to be relatively small, indicating a higher propensity for chemical reactivity. The presence of both electron-donating and electron-withdrawing groups within the same molecule creates a "push-pull" electronic system, which often leads to interesting optical and electronic properties.

Table 2: Predicted HOMO-LUMO Energies and Gap for this compound

| Parameter | Predicted Energy (eV) |

| HOMO Energy | Relatively high (e.g., ~ -6.5 eV) |

| LUMO Energy | Relatively low (e.g., ~ -2.5 eV) |

| HOMO-LUMO Gap | ~ 4.0 eV |

Note: These values are illustrative and based on typical ranges for similar aromatic compounds. The actual values would be dependent on the specific computational method and basis set used.

Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory utilizes the properties of the HOMO and LUMO to predict the outcome of chemical reactions. For this compound, FMO theory can be used to rationalize its reactivity in various chemical transformations.

The localization of the HOMO on the piperidine ring suggests that this part of the molecule is prone to electrophilic attack. The nitrogen's lone pair is the most likely site for protonation or reaction with other electrophiles.

The concentration of the LUMO on the nitrophenyl ring indicates that this region is susceptible to nucleophilic aromatic substitution (SNAr) reactions. nih.gov The nitro group, particularly in the para position, strongly activates the ring towards attack by nucleophiles. The bromine atom at the ortho position can also serve as a leaving group in such reactions. The electron-withdrawing nature of these substituents stabilizes the Meisenheimer complex, which is the intermediate formed during SNAr reactions.

Reactivity Descriptors

From the energies of the HOMO and LUMO, a range of global reactivity descriptors can be calculated. These descriptors provide a quantitative measure of a molecule's reactivity and are derived from conceptual DFT.

Key reactivity descriptors include:

Electronegativity (χ): A measure of the molecule's ability to attract electrons. It is calculated as the negative of the average of the HOMO and LUMO energies: χ = -(EHOMO + ELUMO)/2.

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated as half the difference between the LUMO and HOMO energies: η = (ELUMO - EHOMO)/2. A smaller hardness value indicates higher reactivity.

Chemical Potential (μ): The negative of electronegativity, representing the escaping tendency of electrons from an equilibrium system.

Global Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile. It is calculated as ω = μ² / (2η).

For this compound, the presence of the strong electron-withdrawing groups is expected to result in a relatively high electronegativity and a high global electrophilicity index, signifying its potent electrophilic character. The HOMO-LUMO gap, and consequently the chemical hardness, is anticipated to be smaller than that of unsubstituted benzene, reflecting its enhanced reactivity.

Table 3: Predicted Reactivity Descriptors for this compound

| Descriptor | Predicted Value (arbitrary units) |

| Electronegativity (χ) | High |

| Chemical Hardness (η) | Low to moderate |

| Global Electrophilicity Index (ω) | High |

Note: The values are qualitative predictions based on the expected electronic structure.

Global Reactivity Descriptors (e.g., Chemical Hardness, Softness, Electrophilicity Index)

Global reactivity descriptors are fundamental in conceptual DFT and provide a quantitative measure of a molecule's stability and reactivity. These descriptors are derived from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Chemical Hardness (η) and Softness (S) : Chemical hardness is a measure of a molecule's resistance to changes in its electron distribution. It is calculated as half the difference between the ionization potential (I) and electron affinity (A), which can be approximated by the HOMO-LUMO energy gap (η ≈ (E_LUMO - E_HOMO) / 2). A larger HOMO-LUMO gap signifies greater stability and lower reactivity. Its inverse, softness (S = 1/η), indicates the molecule's polarizability.

Electrophilicity Index (ω) : This index, defined by Parr, measures the energy stabilization when a molecule accepts an optimal number of electrons from its environment. It is calculated as ω = μ²/2η, where μ is the electronic chemical potential (μ ≈ (E_HOMO + E_LUMO) / 2). The nitro group, being a strong electron-withdrawing group, significantly increases the electrophilicity of the aromatic ring, making the compound a good electrophile. wikipedia.org

Computational studies on various nitroaromatic compounds consistently show that the presence of a nitro group lowers the LUMO energy, decreases the HOMO-LUMO gap, and increases the electrophilicity index. nih.govresearchgate.net For this compound, the combined electron-withdrawing effects of the nitro group and the bromine atom are expected to result in a high electrophilicity index, indicating its susceptibility to nucleophilic attack.

Table 1: Illustrative Global Reactivity Descriptors for a Related Nitroaromatic Compound

| Descriptor | Formula | Typical Calculated Value (eV) for a Dinitrobenzene derivative |

| HOMO Energy (E_HOMO) | - | ~ -7.0 to -8.0 |

| LUMO Energy (E_LUMO) | - | ~ -3.0 to -4.0 |

| HOMO-LUMO Gap (ΔE) | E_LUMO - E_HOMO | ~ 3.0 to 5.0 |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | ~ 1.5 to 2.5 |

| Chemical Softness (S) | 1 / η | ~ 0.4 to 0.67 |

| Electrophilicity Index (ω) | μ² / 2η | > 2.0 |

Note: The values in this table are representative examples based on DFT calculations for related nitroaromatic compounds and serve to illustrate the expected range for this compound. Actual values would require specific calculations.

Local Reactivity Descriptors (e.g., Fukui Functions, Molecular Electrostatic Potential)

While global descriptors describe the molecule as a whole, local reactivity descriptors identify the most reactive sites within the molecule.

Fukui Functions (f(r)) : The Fukui function is a key local reactivity descriptor that indicates the change in electron density at a specific point in a molecule when an electron is added or removed. scm.com It helps in predicting the sites for nucleophilic (f+(r)), electrophilic (f-(r)), and radical (f0(r)) attacks. For this compound, the carbon atoms attached to or ortho/para to the electron-withdrawing nitro group are expected to have the largest values of f+(r), marking them as the most probable sites for nucleophilic attack. researchgate.net

Molecular Electrostatic Potential (MEP) : The MEP is a visual tool that maps the electrostatic potential onto the electron density surface of a molecule. It provides a color-coded guide to the charge distribution, where red regions indicate negative potential (electron-rich, susceptible to electrophilic attack) and blue regions indicate positive potential (electron-poor, susceptible to nucleophilic attack). For nitroaromatic compounds like nitrobenzene, the area around the nitro group is strongly positive (blue), highlighting its powerful electron-withdrawing nature and the resulting electrophilicity of the adjacent aromatic ring carbons. researchgate.net In this compound, the most positive potential would be anticipated on the aromatic ring, particularly near the nitro and bromo substituents.

Spectroscopic Property Prediction and Validation

Computational methods are invaluable for predicting and helping to interpret experimental spectra.

Simulation of NMR Chemical Shifts

NMR spectroscopy is a primary technique for structure elucidation. DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict ¹H and ¹³C NMR chemical shifts with high accuracy. nih.gov These predictions are instrumental for assigning peaks in experimental spectra, especially for complex molecules. For this compound, theoretical calculations would help to:

Assign the specific chemical shifts for each proton and carbon in the piperidine and nitrophenyl rings.

Understand the electronic effects of the bromo and nitro substituents on the chemical shifts of the aromatic protons and carbons.

Corroborate the conformational state of the molecule in solution, as chemical shifts are sensitive to the local geometric environment.

Recent advancements combine DFT calculations with machine learning for even more accurate predictions of chemical shifts. nih.gov

Prediction of Vibrational Frequencies (IR, Raman)

Theoretical calculations of vibrational frequencies are used to interpret and assign bands in infrared (IR) and Raman spectra. By performing frequency calculations on the optimized geometry of this compound, one can obtain a set of normal vibrational modes. nih.gov

Characteristic Vibrations : Key vibrational modes for this molecule would include the symmetric and asymmetric stretching of the nitro group (typically strong in IR spectra), C-N stretching, C-Br stretching, and various vibrations of the aromatic and piperidine rings (C-H stretching, C-C stretching, ring breathing modes). researchgate.net

Scaling Factors : The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled using empirical factors to improve agreement with experimental data. mdpi.com

Table 2: Representative Calculated Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) |

| Nitro (NO₂) | Asymmetric Stretch | ~1550-1600 |

| Nitro (NO₂) | Symmetric Stretch | ~1350-1400 |

| Aromatic C-H | Stretch | ~3000-3100 |

| Piperidine C-H | Stretch | ~2800-3000 |

| C-N | Stretch | ~1250-1350 |

| C-Br | Stretch | ~550-650 |

Note: These are approximate ranges based on DFT calculations for similar compounds. Precise values depend on the specific computational method and basis set used.

Conformational Analysis and Energy Landscapes

The piperidine ring is not planar and can adopt several conformations, most notably the chair, twist-boat, and boat forms. The substitution pattern on both the nitrogen and the ring carbons significantly influences the conformational preference.

For N-aryl piperidines, the chair conformation is generally the most stable. acs.orgias.ac.in However, the orientation of the N-aryl group and the presence of bulky substituents can lead to complex energy landscapes with multiple local minima. Computational modeling is essential to:

Determine the relative energies of different conformers (e.g., chair vs. twist-boat).

Calculate the energy barriers for interconversion between conformers.

Analyze the influence of substituents on the conformational equilibrium. For instance, in N-acylpiperidines, pseudoallylic strain can force a 2-substituent into an axial orientation. acs.org Similar steric and electronic effects would be at play in this compound, arising from the interaction between the ortho-bromo substituent and the piperidine ring protons.

Ultrafast spectroscopy combined with DFT calculations has been used to observe the dynamics between chair and twist conformers in related molecules like N-methyl piperidine. rsc.org

Reaction Pathway Analysis and Transition State Modeling

Computational chemistry is a powerful tool for elucidating reaction mechanisms. For this compound, a key reaction of interest is nucleophilic aromatic substitution (SₙAr), where a nucleophile replaces the bromine atom or potentially the nitro group. The strong electron-withdrawing nitro group facilitates such reactions. wikipedia.org

Theoretical modeling can map the potential energy surface for the reaction, allowing for:

Identification of Intermediates : In the classic SₙAr mechanism, the reaction proceeds through a stable intermediate known as a Meisenheimer complex. Computational studies can optimize the geometry of this intermediate.

Transition State Location : The transition state (TS) is the highest energy point on the reaction pathway connecting reactants to intermediates or products. Locating the TS geometry and calculating its energy provides the activation energy barrier, which is crucial for understanding reaction kinetics. nih.gov

Mechanism Elucidation : Recent computational and experimental work has shown that some SₙAr reactions may proceed through a concerted mechanism rather than a stepwise one. rsc.org DFT calculations can distinguish between these pathways by searching for a single transition state (concerted) versus an intermediate flanked by two transition states (stepwise). nih.gov For reactions involving this compound, computational analysis would be vital to determine the operative mechanism.

Utility of 1 2 Bromo 4 Nitrophenyl Piperidine As a Synthetic Precursor

Role as a Building Block in Complex Organic Synthesis

The strategic placement of three distinct functional groups on the 1-(2-Bromo-4-nitrophenyl)piperidine molecule makes it an invaluable building block in the synthesis of intricate organic structures. The presence of the bromine atom, an ortho-nitro group, and a piperidine (B6355638) moiety allows for a programmed, stepwise functionalization, enabling the introduction of various substituents and the construction of complex molecular architectures. This controlled reactivity is crucial in multi-step syntheses where selectivity is paramount.

The synthesis of this compound itself can be achieved through the nucleophilic aromatic substitution of a suitable di-substituted benzene (B151609) with piperidine. For instance, reacting 1-bromo-2-fluoro-5-nitrobenzene with piperidine provides a direct route to this important intermediate.

Precursor for Advanced N-Arylpiperidine Derivatives

The N-arylpiperidine motif is a prevalent core in numerous biologically active compounds and pharmaceuticals. researchgate.net this compound serves as an excellent starting material for generating a diverse library of advanced N-arylpiperidine derivatives through selective modifications at its three key functional sites.

Derivatization via the Bromo Group (e.g., further cross-coupling reactions)

The bromine atom on the aromatic ring is a highly versatile handle for introducing molecular complexity, primarily through palladium-catalyzed cross-coupling reactions. nih.gov Reactions such as the Suzuki, Heck, and Sonogashira couplings allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the attachment of a wide range of aryl, vinyl, and alkynyl groups. For example, a Suzuki coupling reaction with an appropriate boronic acid can introduce a new aryl or heteroaryl substituent at the 2-position, leading to biaryl structures with potential applications in materials science and medicinal chemistry.

Table 1: Examples of Cross-Coupling Reactions on Bromo-Substituted Aryl Compounds

| Coupling Reaction | Reagents | Product Type |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | Biaryl compound |

| Heck Coupling | Alkene, Pd catalyst, Base | Aryl-substituted alkene |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | Aryl-substituted alkyne |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | N-Arylated amine |

This table provides a generalized overview of common cross-coupling reactions applicable to aryl bromides.

Derivatization via the Nitro Group (e.g., reduction to amine, subsequent functionalization)

The nitro group is another key functional handle that can be readily transformed into an amino group through various reduction methods. sci-hub.stwikipedia.org The resulting aniline (B41778) derivative opens up a plethora of subsequent functionalization possibilities. Common reducing agents for this transformation include tin(II) chloride, sodium dithionite, or catalytic hydrogenation. wikipedia.org The newly formed amino group can then undergo a wide range of reactions, such as acylation, alkylation, sulfonylation, or diazotization followed by coupling reactions, to introduce further diversity into the molecule. For instance, acylation with an acid chloride or anhydride (B1165640) would yield an amide, a common functional group in many pharmaceutical agents.

The reduction of the nitro group to a hydroxylamine (B1172632) is also possible using specific reagents like zinc dust and ammonium (B1175870) chloride. wikipedia.org This intermediate can be a valuable precursor for other nitrogen-containing heterocycles.

Table 2: Common Methods for Nitro Group Reduction

| Reagent/Catalyst | Product |

| SnCl2 / HCl | Amine |

| Na2S2O4 | Amine |

| H2 / Pd/C | Amine |

| Zn / NH4Cl | Hydroxylamine |

This table summarizes common laboratory methods for the reduction of aromatic nitro compounds.

Modifications on the Piperidine Ring

The piperidine ring itself, while generally stable, can also be a site for modification, although this is less common than derivatization of the aromatic ring. nih.gov Depending on the reaction conditions and the other substituents present, reactions such as N-dealkylation or oxidation of the piperidine ring could be envisioned. More sophisticated strategies might involve ring-opening followed by functionalization and re-cyclization to introduce substituents onto the piperidine ring itself.

Applications in the Construction of Polycyclic and Spirocyclic Systems

The strategic arrangement of functional groups in this compound and its derivatives makes it a valuable precursor for the synthesis of more complex ring systems. Intramolecular reactions can be designed to form new rings, leading to the construction of polycyclic and spirocyclic frameworks. For example, after reduction of the nitro group to an amine, an intramolecular cyclization reaction could potentially be triggered with a suitably placed electrophile, leading to the formation of a new heterocyclic ring fused to the original phenyl ring.

Strategic Intermediate in Fragment-Based Synthesis Approaches

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds in pharmaceutical research. rsc.orgnih.govfrontiersin.orgnih.govpharmacelera.com This approach involves screening small, low-complexity molecules ("fragments") for weak binding to a biological target. frontiersin.orgnih.gov Promising fragments are then optimized and grown into more potent drug candidates. frontiersin.org

This compound and its derivatives are well-suited for use in FBDD. The core N-arylpiperidine scaffold is a common motif in many known drugs. researchgate.net By utilizing the bromo and nitro functionalities, a library of diverse fragments can be rapidly synthesized. These fragments, each with a slightly different substitution pattern, can then be screened to identify initial hits. The modular nature of the synthesis allows for systematic and efficient exploration of the chemical space around the initial fragment hit, facilitating the optimization process.

Future Research Directions and Synthetic Challenges

Development of More Sustainable Synthetic Routes

The traditional synthesis of N-arylpiperidines often involves nucleophilic aromatic substitution (SNAr) reactions, which can be resource-intensive and generate significant waste. Future research will undoubtedly focus on developing greener and more sustainable methods for the synthesis of 1-(2-Bromo-4-nitrophenyl)piperidine. This involves a multi-pronged approach targeting the reduction of hazardous reagents, minimizing energy consumption, and improving atom economy.

Key areas of investigation include:

Catalytic C-N Cross-Coupling Reactions: While SNAr is a common method, transition-metal-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, offer a milder and more general alternative. Research into using earth-abundant and less toxic metal catalysts (e.g., copper or iron) instead of precious metals like palladium would be a significant step towards sustainability.

Green Solvents: The use of environmentally benign solvents is a cornerstone of green chemistry. Future synthetic routes should aim to replace common volatile organic compounds (VOCs) with greener alternatives like water, supercritical fluids, or bio-based solvents. The development of a robust synthesis in a water-alcohol mixture, for instance, could dramatically improve the environmental profile of the process. thieme-connect.com

Energy Efficiency: Exploring alternative energy sources such as microwave irradiation or mechanochemistry could lead to faster reaction times and reduced energy consumption compared to conventional heating methods.

Waste Reduction: The development of synthetic protocols that minimize the formation of byproducts and allow for the recycling of catalysts and solvents is crucial. This aligns with the principles of a circular economy in chemical manufacturing. rsc.orgrsc.org

A comparative analysis of a potential sustainable route against a traditional SNAr approach is presented in the table below.

| Feature | Traditional SNAr Route | Potential Sustainable Route |

| Catalyst | Often stoichiometric base | Catalytic (e.g., Cu or Fe-based) |

| Solvent | Aprotic polar solvents (e.g., DMF, DMSO) | Water, ethanol, or other green solvents |

| Energy Input | High temperature, long reaction times | Microwave-assisted or room temperature |

| Waste | Stoichiometric salt waste, solvent waste | Reduced salt waste, recyclable catalyst/solvent |

| Atom Economy | Moderate | Potentially higher |

Stereoselective and Enantioselective Synthesis

While this compound itself is achiral, the introduction of stereocenters into the piperidine (B6355638) ring or the creation of atropisomers could lead to novel compounds with potentially interesting biological activities. The piperidine motif is a common feature in many pharmaceuticals, and its stereochemistry often plays a critical role in its pharmacological profile. rsc.orgnih.gov

Future research in this area could focus on:

Asymmetric Synthesis of Piperidine Derivatives: Developing methods for the enantioselective synthesis of piperidine rings that can then be arylated to form chiral analogs of this compound is a key challenge. This could involve chiral catalysts, auxiliaries, or starting from chiral pool materials. acs.orgumich.edunih.gov

Atroposelective Synthesis: The steric hindrance caused by the ortho-bromo substituent and the piperidine ring might lead to restricted rotation around the C-N bond, giving rise to atropisomers. The development of synthetic methods to control this axial chirality would be a novel and challenging research direction.

Diastereoselective Functionalization: For derivatives of this compound that already contain stereocenters, the development of diastereoselective reactions to introduce new functional groups is essential for building molecular complexity. rsc.orgscispace.com

Methods to achieve stereoselectivity could include rhodium-catalyzed C-H functionalization or asymmetric hydrogenation of pyridinium (B92312) salt precursors. acs.orgnih.gov

Exploration of Novel Reactivity Patterns

The chemical structure of this compound offers multiple sites for further chemical modification, and exploring novel reactivity patterns is a key area for future research.

Selective Functionalization: The presence of both a bromo and a nitro group provides opportunities for selective transformations. For instance, the bromo group is amenable to a wide range of cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to introduce new carbon-carbon or carbon-heteroatom bonds. The nitro group can be reduced to an amine, which can then be further functionalized. Developing reaction conditions that allow for the selective manipulation of one group in the presence of the other is a significant synthetic challenge. The differing mobilities of the bromo and nitro groups in nucleophilic aromatic substitution reactions also present opportunities for selective synthesis. rsc.org

Directed C-H Functionalization: The piperidine ring and the substituents on the aromatic ring could be used to direct C-H activation reactions, allowing for the late-stage functionalization of otherwise unreactive C-H bonds. This would provide a powerful tool for rapidly generating a library of derivatives.

Novel Cyclization Reactions: The strategic placement of functional groups could enable the development of novel intramolecular cyclization reactions, leading to the formation of complex polycyclic structures.

| Functional Group | Potential Reactions |

| Bromo Group | Suzuki, Stille, Heck, Sonogashira, Buchwald-Hartwig, and other cross-coupling reactions. |

| Nitro Group | Reduction to amine, subsequent acylation, alkylation, etc. Nucleophilic aromatic substitution of the nitro group. |

| Aromatic Ring | Electrophilic aromatic substitution (further nitration, halogenation), directed C-H activation. |

| Piperidine Ring | Ring-opening, C-H functionalization, oxidation. |

Integration of Automation and High-Throughput Experimentation in Synthesis

The optimization of reaction conditions for the synthesis and derivatization of this compound can be a time-consuming and labor-intensive process. The integration of automation and high-throughput experimentation (HTE) offers a powerful solution to accelerate this process. youtube.comchemrxiv.org

Future research will likely involve:

Automated Reaction Screening: Using robotic platforms to rapidly screen a wide range of catalysts, ligands, solvents, and other reaction parameters to identify optimal conditions for a given transformation. bohrium.comjstar-research.com This is particularly useful for complex multi-component reactions or for optimizing challenging cross-coupling reactions.

Flow Chemistry: The use of continuous flow reactors can offer several advantages over traditional batch synthesis, including improved heat and mass transfer, enhanced safety for handling hazardous reagents, and the potential for seamless integration with in-line purification and analysis. nih.gov

Data-Driven Synthesis: HTE generates large datasets that can be used to train machine learning algorithms. youtube.com These algorithms can then be used to predict the outcome of new reactions, propose optimal reaction conditions, and even suggest novel synthetic routes. researchgate.net This data-rich approach can significantly reduce the number of experiments required and accelerate the discovery of new derivatives. bohrium.comhelgroup.com

Advanced Computational Modeling for Property Prediction and Reaction Design

Computational chemistry provides a powerful tool for understanding and predicting the properties and reactivity of molecules like this compound. Advanced computational modeling can guide experimental work and reduce the need for trial-and-error synthesis.

Key areas for future computational research include:

Reaction Mechanism Elucidation: Using Density Functional Theory (DFT) and other quantum chemical methods to study the mechanisms of key reactions, such as the nucleophilic aromatic substitution to form the compound or its subsequent functionalization. acs.orgacs.orgstrath.ac.uk This can provide insights into the transition states and intermediates involved, helping to explain observed reactivity and selectivity.

Property Prediction: Computational models can be used to predict a wide range of physicochemical and biological properties of this compound and its derivatives. This includes properties like solubility, lipophilicity, and potential bioactivity, which can help to prioritize which derivatives to synthesize and test. DFT studies have been successfully used to investigate properties of nitroaromatic compounds. nih.govrsc.orgacs.orgacs.orgmdpi.com

Catalyst and Reagent Design: Computational methods can be used to design new catalysts and reagents with improved activity and selectivity for the synthesis and functionalization of this compound. For example, by modeling the interaction between a catalyst and the substrate, it is possible to design ligands that will favor a particular reaction pathway.

Q & A

Q. What are the key considerations in designing a synthesis route for 1-(2-Bromo-4-nitrophenyl)piperidine?

- Methodological Answer : A rational synthesis route should prioritize the sequential introduction of substituents on the benzene ring. Begin with nitration followed by bromination to leverage the nitro group’s meta-directing effects. Piperidine can be introduced via nucleophilic aromatic substitution (SNAr) under basic conditions (e.g., K₂CO₃ in DMF). For bromination, use N-bromosuccinimide (NBS) in a polar aprotic solvent. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate intermediates .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : Use H and C NMR in deuterated chloroform (CDCl₃) to confirm aromatic substitution patterns and piperidine integration. Coupling constants (e.g., ~3 Hz for adjacent protons in piperidine) aid in conformational analysis.

- Mass Spectrometry (MS) : High-resolution ESI-MS or EI-MS can verify molecular weight (expected: ~285.12 g/mol) and isotopic patterns for bromine.

- UV/Vis : Monitor λmax near 250–300 nm (similar to nitroaromatic analogs) for preliminary identification .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation.

- Storage : Store at –20°C in airtight, light-resistant containers to prevent degradation.

- Waste Disposal : Neutralize with aqueous sodium bicarbonate before disposal as hazardous waste. Refer to SDS guidelines for spill management .

Advanced Research Questions

Q. How can discrepancies in X-ray crystallography data for this compound be resolved?

- Methodological Answer :

- Refinement Software : Use SHELXL for small-molecule refinement. Address twinning or disorder by adjusting the HKLF5 format for partitioned data.

- Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry and check R-factor convergence (target: ).

- Data Collection : Optimize crystal mounting and cooling (100 K) to minimize thermal motion artifacts .

Q. What computational strategies predict the electronic effects of bromo and nitro substituents on reactivity?

- Methodological Answer :

- Density Functional Theory (DFT) : Perform geometry optimization (B3LYP/6-311+G(d,p)) to calculate electrostatic potential maps. Analyze HOMO-LUMO gaps to assess electrophilicity.

- Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., DMSO) to model nucleophilic attack pathways.

- Benchmarking : Compare results with experimental kinetic data (e.g., SNAr rates) to validate predictions .

Q. How can reaction conditions minimize by-products during synthesis?

- Methodological Answer :

- Temperature Control : Maintain bromination at 0–5°C to suppress di-substitution.

- Catalyst Optimization : Use catalytic Pd(OAc)₂ for Suzuki coupling if cross-coupling is required.

- In Situ Monitoring : Employ TLC (silica, hexane:EtOAc 7:3) to track reaction progress and quench at optimal conversion (~90%) .

Q. What mechanistic insights explain the nitro group’s influence on piperidine ring reactivity?

- Methodological Answer :

- Resonance Effects : The nitro group withdraws electron density via conjugation, activating the benzene ring for electrophilic substitution at the para position relative to bromine.

- Steric Effects : Steric hindrance from the nitro group may slow piperidine ring puckering dynamics, as observed in variable-temperature NMR studies.

- Kinetic Isotope Effects (KIE) : Use deuterated analogs to probe rate-determining steps in substitution reactions .

Data Contradiction Analysis

Q. How should conflicting spectral data (e.g., NMR vs. MS) be reconciled?

- Methodological Answer :

- Isotopic Purity Check : Confirm bromine isotopic ratios (1:1 for Br and Br) in MS to rule out contamination.

- Solvent Artifacts : Re-run NMR in DMSO-d₆ to detect hidden peaks masked by CDCl₃’s residual solvent signal.

- Cross-Validation : Compare with IR (C-Br stretch ~600 cm⁻¹) and elemental analysis (±0.4% tolerance) .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.